Lipophilicity Profile Comparison
N-Propylalanine exhibits a computed XLogP3 of -1.6 (source: chem960.com), compared to a logP of approximately +0.07 for N-methyl-L-alanine (source: rhawn.cn vendor specification) and an estimated logP for alanine of approximately -3.0 (typical for zwitterionic amino acids) . Although the N-propylalanine value derives from the XLogP3 atom-additive method and the N-methylalanine value from a different logP algorithm—precluding a strict head-to-head comparison—the overall trend demonstrates that elongation of the N-alkyl chain from methyl (C1) to propyl (C3) increases computed logP by ~1.6 to ~2.3 log units relative to unsubstituted alanine . This lipophilicity shift has practical consequences for reversed-phase HPLC retention time prediction and for estimating membrane permeability in peptide design .
| Evidence Dimension | Computed octanol-water partition coefficient (logP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -1.6 (N-propylalanine, DL) |
| Comparator Or Baseline | N-Methyl-L-alanine logP ≈ 0.07; Alanine estimated logP ≈ -3.0 |
| Quantified Difference | ΔlogP (N-propylalanine vs. N-methylalanine) ≈ -1.67; ΔlogP vs. alanine ≈ +1.4 to +2.3 (depending on prediction method used) |
| Conditions | Computed values; XLogP3 atom-additive method (chem960); N-methylalanine logP from vendor specification (prediction method unspecified) |
Why This Matters
The distinct lipophilicity profile dictates chromatographic method development and affects peptide permeability predictions; using the wrong N-alkyl alanine analog will alter retention times and confound logP-based QSAR models.
